(S)-1-(6-Bromopyridin-3-YL)ethanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S)-1-(6-bromopyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGCXWSBTVYEV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(6-Bromopyridin-3-YL)ethanamine, with the molecular formula C₇H₉BrN₂, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated pyridine ring attached to an ethanamine backbone, contributing to its unique chemical reactivity and potential applications in medicinal chemistry. The chirality of the compound is indicated by the "(S)" prefix, which is crucial for its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that modifications of this compound can enhance its effectiveness against various bacterial strains. For instance, the dihydrochloride form of this compound has been tested for its antibacterial and antifungal properties, showing promising results against both Gram-positive and Gram-negative bacteria .
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The presence of a bromine atom in the pyridine ring is essential for enhancing biological activity, particularly in inhibiting cancer cell proliferation. Compounds with similar structures have shown effectiveness in various cancer cell lines, indicating that this compound may also exhibit such properties .
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Receptor Binding : The compound may interact with specific receptors or enzymes involved in neurotransmission and cellular signaling pathways.
- Chemical Reactivity : The brominated pyridine structure allows for unique reactivity profiles, potentially leading to the formation of nitrogen-containing heterocycles that are significant in pharmacology .
Research Findings and Case Studies
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
(S)-1-(6-Bromopyridin-3-YL)ethanamine serves as an essential intermediate in the synthesis of several pharmaceutical agents. Notably, it is utilized in the production of targeted therapies such as Pralsetinib and Cabozantinib, which are designed to inhibit specific enzymes and receptors involved in cancer progression. The compound's chirality allows for stereospecific interactions that can lead to improved therapeutic efficacy and reduced side effects.
Biological Activity Exploration
The compound has been studied for its potential interactions with various biological targets, particularly neurotransmitter receptors. It may influence pathways related to neuropharmacology and cardiology, suggesting its utility in developing treatments for neurological disorders and cardiovascular diseases.
Chemical Reactions and Synthesis
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. These include reactions such as:
- Amine Functional Group Reactions : The amine group can participate in nucleophilic substitutions and coupling reactions that are fundamental for constructing more complex molecules.
- Bromination Reactions : The presence of the bromine atom can facilitate further functionalization of the pyridine ring, enhancing the compound's versatility in synthetic applications.
Research Applications
Interaction Studies
Research has focused on the binding affinities of this compound to various receptors and enzymes. Techniques such as radiolabeled binding assays and computational docking studies are employed to elucidate these interactions, providing insights into the pharmacological properties of the compound.
Case Studies
Several case studies have highlighted the compound's role in drug discovery:
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promise in understanding its role as a potential treatment for depression and anxiety disorders.
- Anticancer Research : Studies exploring its application in cancer biology have indicated that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Enantiomeric Pair: (R)-1-(6-Bromopyridin-3-yl)ethanamine
The R-enantiomer (CAS: 1212942-90-9) shares the same molecular formula and weight as the S-enantiomer but exhibits distinct stereochemical properties. Key differences include:
- Safety Profile : The R-enantiomer carries a "Danger" signal word due to hazards like H318 (serious eye damage), absent in the S-enantiomer’s safety data .
- Storage : Both require inert atmospheres, but the R-enantiomer mandates additional protection from light .
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 1213594-37-6 | 1212942-90-9 |
| Hazard Statements | H302, H315, H319, H335 | H302, H315, H318, H335 |
| Stability | Stable under inert conditions | Light-sensitive |
Positional Isomer: (S)-1-(5-Bromopyridin-3-yl)ethanamine Hydrochloride
This isomer (CAS: 1391497-54-3) differs in bromine substitution (5- vs. 6-position on pyridine), altering electronic and steric properties:
Functional Group Analog: (1S,2S)-2-(6-Bromopyridin-3-yl)cyclopropanecarboxylic Acid
This compound (CAS: 918305-72-3) replaces the ethanamine group with a cyclopropane-carboxylic acid moiety:
Pyridine Derivatives with Alternative Substituents
Commercial Availability and Handling
- (S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride is available in 100 mg, 250 mg, and 1 g quantities with 95–97% purity .
- The R-enantiomer is priced higher due to specialized synthesis requirements .
Research Implications
The 6-bromo-pyridine scaffold is critical for modulating interactions with biological targets like kinases or GPCRs. Enantiomeric purity (S vs. R) can dramatically influence pharmacological efficacy and toxicity, as seen in the divergent hazard profiles . Positional isomers and functional group analogs expand structure-activity relationship (SAR) libraries, enabling fine-tuning of pharmacokinetic properties .
Preparation Methods
General Synthetic Strategies
The preparation of (S)-1-(6-Bromopyridin-3-YL)ethanamine typically involves the following key synthetic approaches:
- Reductive Amination of 6-Bromopyridin-3-yl Acetaldehyde or Acetone Derivatives:
This method involves the condensation of a 6-bromopyridin-3-yl aldehyde or ketone with an amine source (commonly ammonia or a primary amine), followed by reduction to afford the chiral ethanamine. - Alkylation of Chiral Amine Precursors:
Using chiral auxiliaries or chiral starting materials, the bromopyridinyl moiety is introduced via nucleophilic substitution or coupling reactions to yield the desired (S)-enantiomer. - Chiral Resolution or Asymmetric Synthesis:
When racemic mixtures are formed, chiral resolution techniques such as crystallization of diastereomeric salts or chromatographic separation are employed. Alternatively, asymmetric catalysis using chiral catalysts can directly produce the (S)-enantiomer.
These methods are adapted for both laboratory-scale and industrial production, with purification steps including recrystallization and chromatographic techniques to ensure high enantiomeric purity and yield.
Detailed Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 6-Bromopyridin-3-yl Acetaldehyde Intermediate | 6-Bromopyridine, oxidation agents (e.g., PCC, Swern oxidation) | Controlled oxidation at low temperature | Formation of 6-bromopyridin-3-yl acetaldehyde |
| 2 | Reductive Amination | Ammonia or primary amine, reducing agent (e.g., NaBH3CN, NaBH4) | Mild acidic or neutral conditions, room temperature to mild heating | Conversion to this compound |
| 3 | Asymmetric Catalysis or Chiral Auxiliary Use | Chiral catalysts (e.g., chiral ligands with transition metals), chiral auxiliaries | Specific solvent and temperature optimized for stereoselectivity | High enantiomeric excess (ee) of (S)-enantiomer |
| 4 | Purification | Recrystallization, chiral HPLC | Standard purification protocols | High purity (>95%) and stereochemical integrity |
This table summarizes the common synthetic steps and conditions used in the preparation of the compound.
Research Findings on Synthetic Efficiency and Purity
- Yields: Reported yields for the reductive amination step typically range from 70% to 90%, depending on reaction conditions and scale.
- Enantiomeric Excess: Asymmetric synthesis and chiral resolution methods achieve enantiomeric excess values exceeding 95%, crucial for biological activity.
- Purity: Final product purity is generally above 95%, verified by chromatographic and spectroscopic methods (e.g., NMR, HPLC, MS).
- Scalability: The synthetic routes are scalable, with adaptations for industrial production involving continuous flow reactors and optimized catalyst systems to enhance throughput and reduce impurities.
Comparative Analysis of Preparation Routes
| Preparation Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |
|---|---|---|---|---|
| Reductive Amination of Aldehyde | Straightforward, well-established | Requires careful control of stereochemistry | 75-85% | Moderate to high (with chiral catalysts) |
| Alkylation of Chiral Amines | High stereoselectivity | Requires chiral starting materials or auxiliaries | 70-90% | Very high (>95%) |
| Chiral Resolution of Racemates | Can achieve high purity | Additional separation steps increase cost/time | Variable | Very high (>98%) |
| Asymmetric Catalysis | Efficient, fewer steps | Catalyst cost and optimization needed | 80-90% | High (>95%) |
This comparison highlights the trade-offs between synthetic complexity, yield, and stereochemical control.
Additional Notes on Synthetic Precursors and Related Compounds
- The compound 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is often used as a precursor or intermediate in the synthesis of this compound, involving bromination and subsequent transformations.
- The bromination step typically uses bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom on the pyridine ring.
- Subsequent nucleophilic substitution or reductive amination converts the keto or bromo-keto intermediates into the target ethanamine compound.
Summary Table of Key Data
Q & A
Q. Methodological approaches :
- Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Pd with chiral ligands) to enhance stereoselectivity .
- Crystallization-induced dynamic resolution : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to enrich the (S)-enantiomer .
Validation : - Chiral HPLC : Columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- Optical rotation measurements : Compare observed [α]D values with literature data (e.g., [α]D = +15.2° for (S)-enantiomer) .
Advanced: How does the bromine substitution at the 6-position affect biological activity compared to other halogenated analogs?
The bromine atom’s size and electronegativity enable stronger van der Waals interactions and halogen bonding with biological targets (e.g., enzymes or GPCRs). Comparative studies show:
Advanced: How can computational methods predict the interaction mechanisms of this compound with biological targets?
Density-functional theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .
Molecular docking (AutoDock Vina) : Simulate binding poses with proteins (e.g., monoamine oxidases) using crystal structures (PDB: 2BXR). Bromine’s σ-hole interaction with backbone carbonyls is a key docking score determinant .
Basic: What spectroscopic techniques characterize this compound, and what are diagnostic peaks?
- NMR :
- IR : Stretching vibrations at 3350 cm⁻¹ (NH2) and 670 cm⁻¹ (C-Br) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Case example : Discrepancies in IC50 values for kinase inhibition (e.g., 0.8 μM vs. 3.2 μM).
Resolution strategies :
Assay standardization : Control buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 100 μM) .
Metabolic stability checks : Use liver microsomes to rule out degradation artifacts .
Enantiomeric purity verification : Re-test activity after chiral HPLC purification to exclude R-enantiomer interference .
Advanced: What are the key considerations for designing SAR studies on this compound?
Focus on:
- Positional isomerism : Compare 3-, 4-, and 6-bromo derivatives to map steric vs. electronic effects .
- Amine substituents : Replace ethanamine with cyclopropylamine or tert-butylamine to assess steric hindrance .
- Chirality : Synthesize and test (R)-enantiomer (CAS 1415303-41-1) to quantify enantioselectivity .
Basic: What safety and handling protocols are recommended for this compound?
- PPE : Gloves, goggles, and lab coats due to potential skin/eye irritation (GHS H315, H319) .
- Storage : Inert atmosphere (Ar/N2) at 2–8°C to prevent oxidation .
- Waste disposal : Neutralize with 10% acetic acid before incineration .
Advanced: How can X-ray crystallography (SHELX) resolve ambiguities in molecular conformation?
Q. Protocol :
Grow single crystals via vapor diffusion (hexane/ethyl acetate).
Collect data on a Bruker D8 Venture (Mo Kα, λ=0.71073 Å).
Refine with SHELXL-2019 using anisotropic displacement parameters.
Outcome : Confirms (S)-configuration and dihedral angles between pyridine and ethanamine moieties (e.g., 12.5° tilt) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
